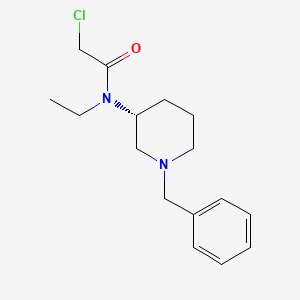

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

Description

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a chiral piperidine-based acetamide derivative featuring a benzyl group at the 1-position of the piperidine ring, a chloro-substituted acetamide moiety, and an ethyl group on the acetamide nitrogen. Its stereochemistry (R-configuration at the piperidine-3-yl position) and structural complexity make it a compound of interest in pharmaceutical research, particularly in studies targeting neuroreceptors or enzymes where piperidine scaffolds are prevalent .

Properties

IUPAC Name |

N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATOYQCUOIQASY-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide can be better understood by comparing it to related compounds. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

*Molecular weights are estimated based on structural analogs (e.g., reports 294.82 g/mol for a pyrrolidine analog).

Key Research Findings

Ethyl vs. However, the methyl variant may exhibit higher binding affinity in sterically constrained active sites .

Piperidine vs. Pyrrolidine Rings :

- Replacing the piperidine ring with pyrrolidine (as in N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide) reduces ring size, altering conformational flexibility. This change could impact interactions with G-protein-coupled receptors (GPCRs), where piperidine derivatives are more common .

Stereochemical Influence :

- The (R)-configuration at the piperidine-3-yl position in the target compound is critical for chiral recognition in enzyme or receptor binding. Enantiomeric impurities (e.g., S-configuration) could significantly reduce efficacy .

Biological Activity

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a complex structure that includes a piperidine ring, a benzyl group, and a chlorinated acetamide moiety. The stereochemistry is defined by the -configuration at the piperidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, leading to various downstream effects.

Potential Targets

- Cholinesterase Inhibition : Similar compounds have shown effectiveness in inhibiting cholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study examining the antimicrobial properties of related compounds found that derivatives similar to this compound demonstrated moderate to good activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying potency levels.

| Bacterial Strain | MIC (µM) |

|---|---|

| B. subtilis | 4.69 - 22.9 |

| S. aureus | 5.64 - 77.38 |

| E. coli | 2.33 - 156.47 |

| P. aeruginosa | 13.40 - 137.43 |

Neuropharmacological Studies

Research into piperidine derivatives has shown promise in neuropharmacology, particularly in their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This compound's structural features may enhance its efficacy in targeting neurological pathways.

Case Studies

-

Alzheimer's Disease Research : In a study focusing on cholinesterase inhibitors, compounds similar to this compound were evaluated for their ability to improve cognitive function in animal models of Alzheimer's disease.

- Findings : Compounds exhibited significant improvements in memory retention and cognitive performance compared to controls.

-

Antibacterial Efficacy : A comparative analysis of various piperidine derivatives showed that those with similar structures to this compound had enhanced antibacterial properties.

- Results : The study concluded that modifications in the acetamide moiety could lead to improved antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.